molecular formula C18H15FO B14561572 6-Fluoro-4,4-diphenylcyclohex-2-en-1-one CAS No. 61779-40-6

6-Fluoro-4,4-diphenylcyclohex-2-en-1-one

Cat. No.: B14561572
CAS No.: 61779-40-6
M. Wt: 266.3 g/mol
InChI Key: CINDKLUFICSSMF-UHFFFAOYSA-N
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Description

6-Fluoro-4,4-diphenylcyclohex-2-en-1-one is an organic compound with the molecular formula C19H17FO It is a derivative of cyclohexenone, featuring a fluorine atom and two phenyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,4-diphenylcyclohex-2-en-1-one typically involves the fluorination of 4,4-diphenylcyclohex-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,4-diphenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Fluoro-4,4-diphenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4,4-diphenylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of specific biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4,4-diphenylcyclohex-2-en-1-one is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61779-40-6

Molecular Formula

C18H15FO

Molecular Weight

266.3 g/mol

IUPAC Name

6-fluoro-4,4-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H15FO/c19-16-13-18(12-11-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2

InChI Key

CINDKLUFICSSMF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)F

Origin of Product

United States

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